Lipophilicity & Polarity Profile
The L-Dap-based structure of Mal-L-PA-NH-Boc imparts a distinct polarity and lipophilicity profile compared to both PEG-based and simple alkyl maleimide linkers. While the PEG-based linker Mal-PEG2-NH-Boc is typically more hydrophilic (predicted LogP ~ -2.5 to -1.5), Mal-L-PA-NH-Boc exhibits a balanced profile with a calculated LogP of -0.1107 and a Topological Polar Surface Area (TPSA) of 113.01 Ų . In contrast, simple alkyl linkers like Mal-C4-NH-Boc are predicted to be significantly more hydrophobic (predicted LogP ~ +0.5 to +1.5), lacking the polar groups that enhance aqueous solubility. The TPSA of Mal-L-PA-NH-Boc is higher than that of a simple alkyl chain (predicted TPSA ~ 60-80 Ų), indicating superior aqueous compatibility without the extreme hydrophilicity of PEG linkers [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: -0.1107 (calculated) |
| Comparator Or Baseline | Mal-PEG2-NH-Boc (predicted LogP ~ -2.5 to -1.5); Mal-C4-NH-Boc (predicted LogP ~ +0.5 to +1.5) |
| Quantified Difference | Mal-L-PA-NH-Boc is 1-2 Log units less hydrophilic than Mal-PEG2-NH-Boc and >0.6 Log units less lipophilic than Mal-C4-NH-Boc |
| Conditions | Computational prediction using standard algorithms (e.g., ChemAxon or ALOGPS) |
Why This Matters
This balanced LogP/TPSA profile suggests Mal-L-PA-NH-Boc can provide a compromise between conjugate solubility and membrane permeability, a critical factor for both ADC efficacy and PROTAC oral bioavailability.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
